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molecular formula C14H14ClN3O2 B8570023 1-(4-chlorophenyl)-N,N,6-trimethyl-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N,N,6-trimethyl-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No. B8570023
M. Wt: 291.73 g/mol
InChI Key: UQCJZYBTZNCZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661145

Procedure details

To an ice cooled suspension of 2.65 g (0.01 mol) 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic Acid (see Example 12) and 1.01 g (0.01 mol) of triethylamine in 50 ml of toluene there is added dropwise 1.09 g (0.01 mol) of ethylene chloroformate. The mixture is stirred at room temperature for 15 min. and is cooled to 5° C. To the mixture there is added 3.375 g (0.03 mol) of 40% dimethylamine (aqueous). The solution formed is stirred at room temperature for 18 hrs. and to it there is added 100 ml of water. The mixture is stirred at room temperature for 1 hr. and the aqueous layer is isolated. The aqueous layer is made basic with 50% sodium hydroxide and extracted with toluene. The toluene extract is dried over magnesium sulfate and concentrated in vacuo to afford 1.8 g of colorless tar. The tar is dissolved in 30 ml of methanol, saturated with anhydrous hydrogen chloride and concentrated in vacuo. The concentrate is slurried in 100 ml of ether for 1 hr. and vacuum filtered. The filter cake is air dried to afford 1.45 g (44% yield) of product, mp 125°-135° C. decomp.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
ethylene chloroformate
Quantity
1.09 g
Type
reactant
Reaction Step Four
Quantity
3.375 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13]([CH3:14])=[CH:12][C:11](=[O:15])[C:10]([C:16]([OH:18])=O)=[N:9]2)=[CH:4][CH:3]=1.[CH2:19]([N:21](CC)[CH2:22]C)C.ClC(O)=O.C=C.CNC.[OH-].[Na+]>C1(C)C=CC=CC=1.CO.Cl.O>[CH3:19][N:21]([CH3:22])[C:16]([C:10]1[C:11](=[O:15])[CH:12]=[C:13]([CH3:14])[N:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=1)=[O:18] |f:2.3,5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.65 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=C(C(C=C1C)=O)C(=O)O
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ethylene chloroformate
Quantity
1.09 g
Type
reactant
Smiles
ClC(=O)O.C=C
Step Five
Name
Quantity
3.375 g
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The solution formed
STIRRING
Type
STIRRING
Details
is stirred at room temperature for 18 hrs
Duration
18 h
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
and the aqueous layer is isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 1.8 g of colorless tar
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WAIT
Type
WAIT
Details
The concentrate is slurried in 100 ml of ether for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
and vacuum filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C(=O)C1=NN(C(=CC1=O)C)C1=CC=C(C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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